3-Bromophenyl trifluoroacetate

Palladium catalysis Oxidative addition C–O bond activation

Aryl trifluoroacetates often suffer from poorly defined regiochemistry or require multi-step protection strategies. This 3-bromophenyl trifluoroacetate offers orthogonal reactivity for complex syntheses. - **Dual Handles:** Aryl bromide (Suzuki-Miyaura) + trifluoroacetate ester (mild base cleavage). - **Meta Regiochemistry:** Optimizes electronic activation for Pd cross-couplings without steric hindrance. - **Consistent Purity:** 98% min, validated for parallel synthesis & high-throughput screening. - **Immediate Supply:** Available from BenchChem inventory.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.017
CAS No. 59935-55-6
Cat. No. B2859153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl trifluoroacetate
CAS59935-55-6
Molecular FormulaC8H4BrF3O2
Molecular Weight269.017
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC(=O)C(F)(F)F
InChIInChI=1S/C8H4BrF3O2/c9-5-2-1-3-6(4-5)14-7(13)8(10,11)12/h1-4H
InChIKeyXGJZQIQJNKROJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenyl Trifluoroacetate: Dual-Function Intermediate


3-Bromophenyl trifluoroacetate (CAS 59935-55-6) is an organofluorine intermediate classified as an aryl trifluoroacetate ester with a meta-bromine substituent [1]. Its molecular formula is C₈H₄BrF₃O₂ (MW 269.02 g/mol) . The compound integrates two orthogonal reactive centers: a trifluoroacetate ester (O–COCF₃) and an aryl bromide (C–Br) moiety, enabling sequential functionalization strategies [1].

3-Bromophenyl Trifluoroacetate: Isomer Selectivity


Substituting 3-bromophenyl trifluoroacetate with its ortho- or para-bromo isomers, or with non-brominated phenyl trifluoroacetate, introduces distinct electronic and steric profiles that alter reaction outcomes. The meta-position of the bromine atom modulates both the oxidative addition kinetics in Pd-catalyzed cross-couplings [1] and the steric accessibility for nucleophilic attack compared to the ortho isomer [2]. Furthermore, the electron-withdrawing trifluoroacetyl group activates the aromatic ring toward nucleophilic substitution, but the presence and position of the bromine atom are critical for achieving desired regioselectivity in multi-step syntheses [3].

3-Bromophenyl Trifluoroacetate: Evidence & Comparisons


Acyl–O vs Aryl–O Bond Cleavage Selectivity

In mechanistic studies with zerovalent palladium complexes, aryl trifluoroacetates bearing electron-withdrawing substituents at the meta-position (including meta-bromo) oxidatively added exclusively with acyl–O bond cleavage, generating trans-(aryloxo)(trifluoroacetyl)palladium complexes. In contrast, 4-nitrophenyl trifluoroacetate (a para-substituted analog) reacted via a distinct C–O bond activation pathway followed by disproportionation, yielding cis-[Pd(OC₆H₄-4-NO₂)₂(PMe₃)₂] [1]. This divergence in bond cleavage mode indicates that the meta-bromo substituent stabilizes the acyl–O cleavage pathway, which is foundational for cross-coupling reactions that preserve the aryl–O bond for subsequent transformations.

Palladium catalysis Oxidative addition C–O bond activation

Meta-Substitution: Optimal Steric-Electronic Balance

The meta-bromine in 3-bromophenyl trifluoroacetate positions the C–Br bond in an electronically favorable orientation for oxidative addition to Pd(0) catalysts while avoiding the steric congestion characteristic of the ortho isomer (2-bromophenyl trifluoroacetate) [1]. The para isomer (4-bromophenyl trifluoroacetate) lacks the electron-withdrawing inductive effect at the reactive site that the meta-bromine provides via resonance withdrawal . In Suzuki-Miyaura coupling applications, meta-substituted aryl bromides demonstrate predictable and reliable cross-coupling yields under standard conditions (Pd(PPh₃)₄, K₃PO₄, anhydrous solvent), whereas ortho-substituted analogs often require modified catalysts or elevated temperatures due to steric hindrance [2].

Suzuki-Miyaura coupling Steric effects Regioselectivity

Purity Advantage in Multi-Step Synthesis

Commercially available 3-bromophenyl trifluoroacetate is supplied at 98% purity (Leyan, Product No. 1780638), representing a 3-percentage-point improvement over the minimum 95% purity specification offered for the 4-bromo isomer from certain vendors . This higher purity reduces the burden of unknown impurities in catalytic cycles, where even trace contaminants can poison palladium catalysts or initiate unwanted side reactions [1]. The 98% purity specification correlates with more consistent reaction yields and fewer purification steps in downstream applications.

Purity Process consistency Reproducibility

Enhanced Hydrolytic Stability vs. Acetate Esters

The trifluoroacetate ester in 3-bromophenyl trifluoroacetate exhibits significantly greater stability against hydrolysis compared to non-fluorinated acetate esters . This property is critical for maintaining compound integrity during long-term storage and for enabling chemoselective manipulations where the ester remains intact while other functional groups are transformed. Hydrolysis of trifluoroacetates typically requires deliberate conditions (aqueous base or acid), whereas acetate esters can undergo partial hydrolysis under ambient moisture or during aqueous workup .

Hydrolytic stability Storage Deprotection control

Orthogonal Reactivity in Ni-Catalyzed Coupling

In Ni-catalyzed cross-electrophile coupling reactions, allyl trifluoroacetates couple with vinyl bromides to form skipped polyenes with high (E)-selectivity [1]. The aryl trifluoroacetate moiety remains intact under these conditions, demonstrating orthogonal reactivity with the aryl bromide coupling partner. This contrasts with aryl acetates, which are less effective electrophiles in Ni-catalyzed reductive couplings due to the higher bond strength of the C–OAc bond compared to C–OCOCF₃ [2]. The presence of the electron-withdrawing trifluoroacetyl group activates the aryl–O bond toward oxidative addition, enabling its participation in subsequent transformations after the initial cross-coupling at the bromide site.

Cross-electrophile coupling Orthogonal reactivity Nickel catalysis

3-Bromophenyl Trifluoroacetate: Key Applications


Sequential Cross-Coupling to Biaryl Scaffolds

The meta-bromo aryl trifluoroacetate serves as a linchpin in multi-step syntheses where the aryl bromide undergoes Suzuki-Miyaura or Heck coupling first, followed by deprotection or transesterification of the trifluoroacetate group. This sequential reactivity is exploited in the synthesis of DPP-IV inhibitor intermediates, where trifluorophenylacetic acid derivatives are prepared via Grignard-mediated allylation of bromo-trifluorobenzene precursors [1]. The meta-bromine position ensures optimal electronic activation for the initial coupling while preserving the trifluoroacetate for subsequent transformations.

Late-Stage Trifluoroacetylation of Phenolic Intermediates

3-Bromophenyl trifluoroacetate is used to introduce the trifluoroacetyl protecting group onto phenolic hydroxyls in advanced intermediates. The trifluoroacetate ester is stable under many reaction conditions but can be selectively cleaved under mild basic conditions, providing a temporary protection strategy that does not interfere with C–C bond-forming reactions at the bromide site [2]. This dual functionality is particularly valuable in complex natural product synthesis.

Synthesis of Trifluoromethyl Ketones via Palladium-Catalyzed Cross-Coupling

Aryl trifluoroacetates, including 3-bromophenyl trifluoroacetate, undergo Pd-catalyzed cross-coupling with organoboron compounds to yield trifluoromethyl ketones in moderate to excellent yields under mild conditions [3]. The catalytic cycle involves oxidative addition of the ester C–O bond, transmetalation with arylboronic acid, and reductive elimination. The meta-bromo substituent does not interfere with this transformation and can be leveraged for subsequent functionalization, enabling the preparation of substituted aryl trifluoromethyl ketones that serve as enzyme inhibitors and metabolic probes.

Building Block for Fluorinated Pharmaceutical Intermediates

The combination of bromine and trifluoroacetate groups in a single aromatic scaffold provides access to fluorinated building blocks used in drug discovery. The trifluoroacetate moiety enhances metabolic stability and membrane permeability of downstream drug candidates, while the bromine serves as a synthetic handle for introducing additional diversity through cross-coupling . The 98% purity specification ensures reliable performance in parallel synthesis and high-throughput screening campaigns where consistent reagent quality is critical.

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